molecular formula C14H22AlClO3 B15181253 (4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminium CAS No. 71411-86-4

(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminium

Cat. No.: B15181253
CAS No.: 71411-86-4
M. Wt: 300.76 g/mol
InChI Key: PJTFMUSOASBQCC-UHFFFAOYSA-M
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Description

(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: is a coordination compound with the molecular formula C14H22AlClO3 and a molecular weight of 300.76 g/mol . This compound features an aluminum center coordinated to a 4-chlorophenolate ligand and two 2-methylpropan-1-olato ligands.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting aluminum chloride with 4-chlorophenol and 2-methylpropan-1-ol in an appropriate solvent, such as dichloromethane, under anhydrous conditions.

  • Ligand Exchange: Another method involves the ligand exchange reaction where a preformed aluminum complex is treated with 4-chlorophenol and 2-methylpropan-1-ol in a suitable solvent.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced aluminum complexes.

  • Substitution: Substitution reactions can occur at the chlorophenolate ligand, leading to the formation of new coordination compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: 4-chlorobenzoic acid, 4-chlorobenzaldehyde.

  • Reduction: Reduced aluminum complexes.

  • Substitution: New coordination compounds with different ligands.

Scientific Research Applications

(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: has several scientific research applications, including:

  • Chemistry: Used as a catalyst or reagent in organic synthesis and coordination chemistry.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its use in drug delivery systems and therapeutic applications.

  • Industry: Applied in materials science for the development of new materials and coatings.

Mechanism of Action

(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: can be compared with other similar aluminum-based coordination compounds, such as (4-Chlorophenolato)bis(ethanolato)aluminum and (4-Chlorophenolato)bis(acetato)aluminum . The uniqueness of this compound lies in its specific ligands, which influence its reactivity and applications.

Comparison with Similar Compounds

  • (4-Chlorophenolato)bis(ethanolato)aluminum

  • (4-Chlorophenolato)bis(acetato)aluminum

Properties

CAS No.

71411-86-4

Molecular Formula

C14H22AlClO3

Molecular Weight

300.76 g/mol

IUPAC Name

(4-chlorophenoxy)-bis(2-methylpropoxy)alumane

InChI

InChI=1S/C6H5ClO.2C4H9O.Al/c7-5-1-3-6(8)4-2-5;2*1-4(2)3-5;/h1-4,8H;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1

InChI Key

PJTFMUSOASBQCC-UHFFFAOYSA-M

Canonical SMILES

CC(C)CO[Al](OCC(C)C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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